2-Methylbenzenearsonic acid
Description
Properties
CAS No. |
3969-57-1 |
|---|---|
Molecular Formula |
C7H9AsO3 |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
(2-methylphenyl)arsonic acid |
InChI |
InChI=1S/C7H9AsO3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |
InChI Key |
DPJPCCXYYXKLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination of m-Xylene to 2-Chloro-m-xylene
- Starting Material: m-Xylene (1,3-dimethylbenzene)
- Reagents: Chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride, aluminum trichloride, antimony trichloride, or titanium tetrachloride.
- Conditions: Reaction temperature around 60 °C.
- Outcome: Formation of 2-chloro-m-xylene through electrophilic aromatic substitution.
This step introduces a chlorine atom ortho to one of the methyl groups, facilitating further functionalization.
Oxidation of 2-Chloro-m-xylene to 3-Methyl-2-chlorobenzoic Acid
- Solvent: Acetic acid.
- Catalysts: Sodium acetate, cobalt salts, manganese salts, or combinations thereof.
- Oxidants: Oxygen, oxygen-containing air, nitric acid, potassium permanganate, or peroxides (commonly hydrogen peroxide).
- Conditions: Heating to 80-100 °C with slow dropwise addition of oxidant over 2 hours.
- Process: The methyl group adjacent to the chlorine substituent is oxidized to a carboxylic acid group.
Ammoniation of 3-Methyl-2-chlorobenzoic Acid to this compound
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, dimethylacetamide, or acetonitrile.
- Catalysts: Copper-based catalysts such as cuprous chloride, copper oxide, or copper complexes.
- Alkaline Agent: Sodium carbonate or similar bases.
- Ammonia Source: Ammonia gas, ammonium salts, or aqueous ammonia.
- Conditions: Heating to 120-150 °C, with reaction times ranging from 3 to 6 hours.
- Outcome: Substitution of the chlorine atom by an amino group, yielding this compound.
Detailed Research Findings and Examples
Several experimental examples demonstrate the effectiveness of the above method, highlighting yields, reaction conditions, and catalyst loadings.
| Step | Reagents and Conditions | Catalyst (wt%) | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Chlorination | m-Xylene + Cl2 + FeCl3 | ~0.5-1% FeCl3 | 60 | - | - |
| Oxidation | 2-Chloro-m-xylene + H2O2 (30%) + Acetic acid + NaOAc | 0.5-1% NaOAc | 90 | 2 hours (dropwise) | 90-95 |
| Ammoniation | 3-Methyl-2-chlorobenzoic acid + NH3 gas + DMSO + CuCl + Na2CO3 | 0.1-0.5% CuCl, 0.3-1% Na2CO3 | 130-150 | 3-6 hours | 88-93 |
Example 1
- Chlorination of m-xylene with ferric trichloride at 60 °C to produce 2-chloro-m-xylene.
- Oxidation of 200 g 2-chloro-m-xylene in 160 g acetic acid with 2 g sodium acetate catalyst and 200 g 30% hydrogen peroxide at 90 °C for 2 hours.
- Ammoniation of 200 g 3-methyl-2-chlorobenzoic acid in 150 g dimethyl sulfoxide with 0.5 g cuprous chloride and 1.5 g sodium carbonate, ammonia gas introduced at 130 °C, reaction held at 150 °C for 4 hours.
- Yield of 3-methyl-2-aminobenzoic acid: 90.3%.
Example 2
- Similar to Example 1, but with slight variations in catalyst amounts and reaction times.
- Yield improved to 93.1% with 1 g cuprous chloride and 2 g sodium carbonate, 5 hours ammoniation.
Example 3 and 4
- Variations in catalyst type (aluminum trichloride, cobalt chloride) and oxidant (dilute nitric acid) were tested.
- Yields ranged from 88.6% to 90.1%, confirming robustness of the method.
Advantages of the Method
- Environmental Friendliness: Avoids hazardous nitration and reduction steps traditionally used.
- Cost-Effectiveness: Uses readily available raw materials and catalysts.
- High Yield: Consistently achieves yields above 88%.
- Operational Simplicity: Straightforward reaction conditions with common solvents and catalysts.
Summary Table of Preparation Steps
| Stage | Reaction Type | Raw Materials | Catalysts | Solvents | Temperature | Yield Range |
|---|---|---|---|---|---|---|
| 1. Chlorination | Electrophilic substitution | m-Xylene, Chlorine | FeCl3, AlCl3, etc. | None or inert solvent | 60 °C | Not specified |
| 2. Oxidation | Methyl group oxidation | 2-Chloro-m-xylene, Oxidant | NaOAc, Co salts | Acetic acid | 80-100 °C | 90-95% |
| 3. Ammoniation | Nucleophilic substitution | 3-Methyl-2-chlorobenzoic acid, NH3 | CuCl, Na2CO3 | DMSO, DMF, Acetonitrile | 120-150 °C | 88-93% |
Chemical Reactions Analysis
Hydrolysis and Stability
Arsonic acids generally exhibit moderate stability under physiological conditions but can undergo hydrolysis in extreme pH environments. For example:
-
Acidic conditions : Potential breakdown into simpler arsenic species (e.g., arsenic trioxide).
-
Basic conditions : Conversion to arsenate salts (e.g., sodium arsenate).
This behavior aligns with phenylarsonic acid analogs, which show limited metabolism in biological systems .
Reactivity with Electrophiles
The methylbenzene ring in 2-Methylbenzenearsonic acid may participate in electrophilic substitution reactions, though its reactivity is likely suppressed due to the electron-withdrawing -AsO₃H₂ group. Analogous to benzoic acid derivatives, the methyl group could direct incoming electrophiles to specific positions (e.g., para or meta), but the arsenic group’s strong electron-withdrawing effect would dominate, favoring meta substitution .
Toxicity and Biological Interactions
While not a direct chemical reaction, the compound’s acute toxicity (e.g., oral LD₅₀ in mice: 270 µg/kg for phenylarsonic acid ) suggests rapid systemic effects, potentially involving interactions with biological macromolecules (e.g., proteins, enzymes).
Environmental Fate
Organoarsenic compounds like this compound are generally environmentally persistent , with limited biodegradation due to their stability . This property may influence their reactivity in natural systems, where they could undergo slow hydrolysis or microbial transformations under specific conditions.
Comparison of Key Reaction Pathways
Scientific Research Applications
(2-Methylphenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (2-methylphenyl)arsonic acid involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known that arsonic acids can interfere with cellular processes by binding to thiol groups in proteins .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzenearsonic Acid Derivatives
Physicochemical Properties
Table 2: Solubility and Stability
Toxicity and Environmental Impact
For example, methylarsonic acid (simpler analog) is a known environmental pollutant with bioaccumulation risks . The amino and carboxy derivatives show lower acute toxicity but may degrade into inorganic arsenic species under environmental conditions .
Biological Activity
2-Methylbenzenearsonic acid (MBA) is an organoarsenic compound with a chemical formula of CHAsO, known for its diverse biological activities. This compound has garnered attention due to its potential applications in agriculture, medicine, and environmental science. The following sections will explore the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data tables.
- Molecular Formula : CHAsO
- Molecular Weight : 216.07 g/mol
- Structure : The compound consists of a methyl group attached to a benzene ring that is substituted with an arsenic-containing functional group.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that organoarsenic compounds can disrupt microbial cell membranes and inhibit essential metabolic processes.
Table 1: Antimicrobial Activity of this compound
| Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Salmonella typhimurium | 14 |
Antifungal Activity
Studies have shown that MBA also possesses antifungal properties. It has been tested against common fungal pathogens, demonstrating efficacy in inhibiting their growth.
Table 2: Antifungal Activity of this compound
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Study: Anticancer Activity
In a study examining the effects of MBA on prostate cancer cells, researchers found that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates. The mechanism was linked to the activation of p53 pathways, which are crucial for regulating the cell cycle and preventing tumor growth.
- Cell Line Tested : PC3 (prostate cancer)
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis via p53 activation
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : MBA may inhibit key enzymes involved in metabolic pathways in both bacteria and cancer cells.
- Apoptosis Induction : In cancer cells, it activates pathways that lead to programmed cell death.
Q & A
Q. Basic
- NMR : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3 ppm). As NMR can confirm arsenic coordination .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects the molecular ion [M–H] at m/z 216.1 .
- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% formic acid/acetonitrile) quantify impurities at sub-1% levels .
How can researchers resolve contradictions in reported toxicity data for this compound?
Advanced
Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo). Methodological strategies include:
- Dose-response standardization : Use OECD guidelines for acute toxicity (LD) and subchronic exposure (28-day assays) .
- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like solvent choice (e.g., DMSO vs. saline) .
- Mechanistic validation : Combine transcriptomics (RNA-seq) and arsenic speciation analysis to differentiate direct toxicity from metabolic byproducts .
What strategies optimize the solubility of this compound for biological assays?
Q. Advanced
- Co-solvent systems : Use 10% DMSO in PBS (pH 7.4) for in vitro studies; confirm stability via UV-Vis spectroscopy over 24 hours .
- pH adjustment : Dissolve in 0.1 M NaOH (pH 12) for stock solutions, then neutralize to physiological pH .
- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) enhance aqueous solubility while reducing arsenic leaching .
What safety protocols are essential when handling arsenical compounds in laboratory settings?
Q. Basic
- Containment : Use fume hoods for synthesis/purification and double-glove systems (nitrile over latex) .
- Waste disposal : Neutralize arsenic waste with 10% FeCl to precipitate insoluble arsenates before disposal .
- Exposure monitoring : Regular urinary arsenic testing for researchers, with thresholds <50 µg/L (OSHA guidelines) .
How can computational modeling predict the environmental fate of this compound?
Q. Advanced
- QSPR models : Predict biodegradation half-lives using descriptors like logP (2.1) and molecular polarizability .
- Molecular dynamics : Simulate soil adsorption coefficients (K) with clay mineral surfaces (e.g., montmorillonite) .
- Limitations : Validate predictions against experimental LC-MS/MS data from soil leachate studies .
What are the best practices for documenting experimental procedures to ensure reproducibility?
Q. Basic
- Detailed protocols : Include reaction stoichiometry, temperature gradients (±1°C), and solvent purity grades in supplementary materials .
- Data transparency : Share raw NMR/HPLC files in repositories like Zenodo with DOI links .
- Negative results : Report failed synthesis attempts (e.g., low yields from improper catalyst ratios) to guide troubleshooting .
What interdisciplinary approaches are recommended for studying metabolic pathways of arsenical compounds?
Q. Advanced
- Isotope tracing : Use As-labeled compounds with gamma spectroscopy to track metabolic incorporation .
- Metabolomics : LC-HRMS paired with pathway analysis tools (e.g., MetaboAnalyst) identifies methylated arsenic metabolites .
- Cross-disciplinary collaboration : Integrate toxicology data with microbiological assays (e.g., gut microbiota metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
